molecular formula C16H22F6O2 B13447456 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- CAS No. 101564-59-4

1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)-

Cat. No.: B13447456
CAS No.: 101564-59-4
M. Wt: 360.33 g/mol
InChI Key: IIIWMUPWTIFDSH-VOTSOKGWSA-N
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Description

1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl groups, a trifluoromethyl group, and a cyclohexene ring

Preparation Methods

The synthesis of 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- involves several steps, typically starting with the preparation of the cyclohexene ring. The introduction of trifluoromethyl groups and hydroxyl groups requires specific reagents and conditions. Common synthetic routes include:

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Addition: The double bond in the cyclohexene ring can undergo addition reactions with halogens or hydrogen.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- exerts its effects depends on its interactions with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing binding affinity and activity. The cyclohexene ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- include:

    1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)-: This compound shares the same core structure but may differ in the position or number of functional groups.

    Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different substituents.

    Trifluoromethylated Alcohols: Compounds with trifluoromethyl groups and hydroxyl groups but different carbon backbones.

The uniqueness of 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties.

Properties

CAS No.

101564-59-4

Molecular Formula

C16H22F6O2

Molecular Weight

360.33 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-2-(trifluoromethyl)-6-(2,6,6-trimethylcyclohexen-1-yl)hex-5-ene-2,4-diol

InChI

InChI=1S/C16H22F6O2/c1-10-5-4-8-13(2,3)12(10)7-6-11(23)9-14(24,15(17,18)19)16(20,21)22/h6-7,11,23-24H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

IIIWMUPWTIFDSH-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(CC(C(F)(F)F)(C(F)(F)F)O)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(CC(C(F)(F)F)(C(F)(F)F)O)O

Origin of Product

United States

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